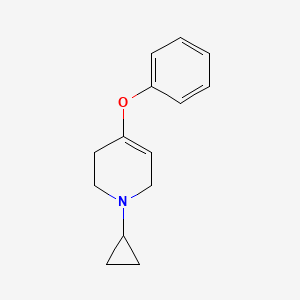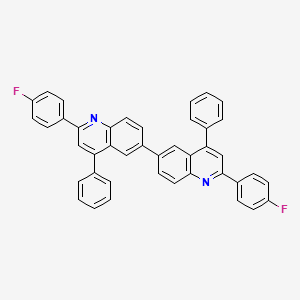![molecular formula C18H19BrO4 B15162199 Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- CAS No. 833484-89-2](/img/structure/B15162199.png)
Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- is a complex organic compound with the molecular formula C18H19BrO4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- typically involves multi-step organic reactions. One common method includes the bromination of a benzoic acid derivative followed by the introduction of a hydroxybutyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield carboxylic acids, while substitution of the bromine atom can produce a variety of functionalized derivatives.
科学的研究の応用
Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- involves its interaction with specific molecular targets and pathways. The hydroxybutyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar in structure but lacks the hydroxybutyl group.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of the hydroxybutyl group.
Benzoic acid, 4-bromo-: A simpler structure with only a bromine substitution.
Uniqueness
Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- is unique due to the presence of both a bromine atom and a hydroxybutyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
833484-89-2 |
|---|---|
分子式 |
C18H19BrO4 |
分子量 |
379.2 g/mol |
IUPAC名 |
4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C18H19BrO4/c1-2-3-16(20)15-10-14(19)8-9-17(15)23-11-12-4-6-13(7-5-12)18(21)22/h4-10,16,20H,2-3,11H2,1H3,(H,21,22) |
InChIキー |
XXJQVYHMFDTSHT-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
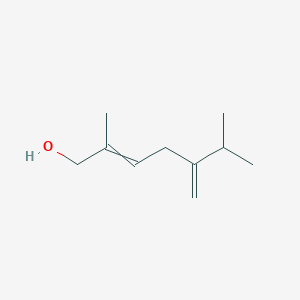

![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
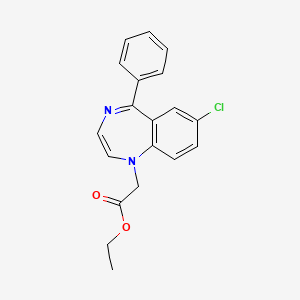
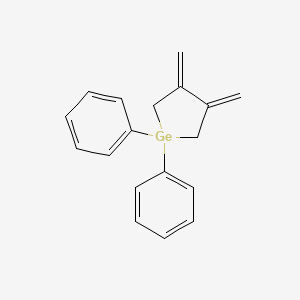
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
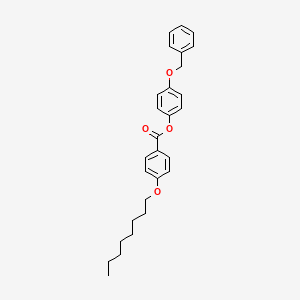
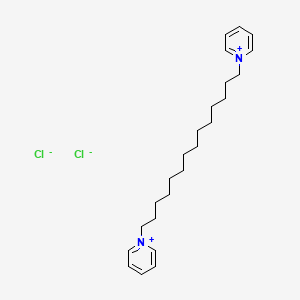
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
